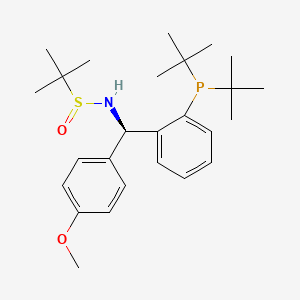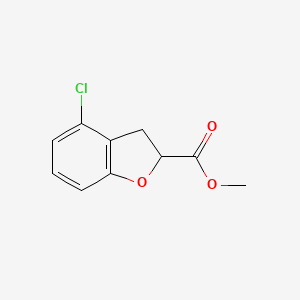
(R)-N-((R)-(2-(Di-tert-butylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a unique combination of functional groups, including a phosphanyl group, a methoxyphenyl group, and a sulfinamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from readily available starting materials. One common approach is the use of Grignard reagents to introduce the phosphanyl group, followed by a series of substitution and protection-deprotection steps to incorporate the methoxyphenyl and sulfinamide groups . The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, and low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinamide group can yield sulfoxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound can be employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Its derivatives may have potential therapeutic applications, although specific uses are still under investigation.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of ®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphanyl group plays a crucial role in stabilizing the metal-ligand complex, while the sulfinamide group can participate in hydrogen bonding and other interactions that enhance the compound’s reactivity .
Comparación Con Compuestos Similares
Similar Compounds
®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.
®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-thioamide: Contains a thioamide group instead of a sulfinamide group.
Uniqueness
The uniqueness of ®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide lies in its combination of functional groups, which confer specific reactivity and coordination properties. This makes it particularly valuable in catalytic applications where precise control over reaction conditions is required .
Propiedades
Fórmula molecular |
C26H40NO2PS |
|---|---|
Peso molecular |
461.6 g/mol |
Nombre IUPAC |
N-[(R)-(2-ditert-butylphosphanylphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C26H40NO2PS/c1-24(2,3)30(25(4,5)6)22-14-12-11-13-21(22)23(27-31(28)26(7,8)9)19-15-17-20(29-10)18-16-19/h11-18,23,27H,1-10H3/t23-,31?/m1/s1 |
Clave InChI |
UGRJOEZRWKQFBQ-WNEYBHKTSA-N |
SMILES isomérico |
CC(C)(C)P(C1=CC=CC=C1[C@@H](C2=CC=C(C=C2)OC)NS(=O)C(C)(C)C)C(C)(C)C |
SMILES canónico |
CC(C)(C)P(C1=CC=CC=C1C(C2=CC=C(C=C2)OC)NS(=O)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B13640752.png)
![5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13640766.png)



![6-chloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13640787.png)




![1-[(2-Fluoropyridin-4-yl)methyl]piperazine](/img/structure/B13640818.png)
![Ethyl 2-[(propan-2-yl)amino]pentanoate hydrochloride](/img/structure/B13640820.png)


